(6-Bromo-2-methyl-pyridin-3-yl)-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

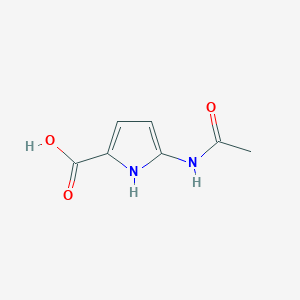

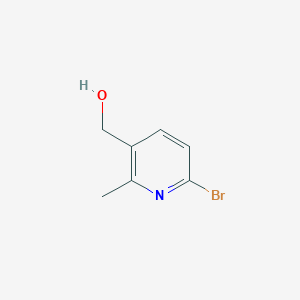

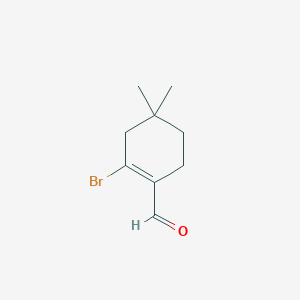

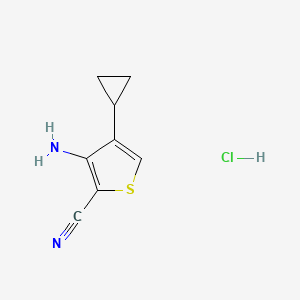

“(6-Bromo-2-methyl-pyridin-3-yl)-methanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 6th position and a methyl group at the 2nd position. The 3rd position of the ring is attached to a methanol group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 202.05 . Other physical and chemical properties such as boiling point and density are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Reactions : A study by Zav’yalova et al. (2009) explored the synthesis and reactions of related pyridine compounds, particularly focusing on bromination reactions in methanol or chloroform, which are crucial for developing various heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

Catalytic Applications : Darbre et al. (2002) reported the synthesis of ligands related to (6-Bromo-2-methyl-pyridin-3-yl)-methanol and their zinc complexes, which showed promising results as catalysts in aldol reactions, mimicking the active site of zinc-dependent enzymes (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Photochemical Behavior : Research by Jones and Phipps (1975) focused on the photochemical behavior of pyridinones, highlighting the potential of these compounds in developing photoreactive materials (Jones & Phipps, 1975).

Crystal Structure Analysis : Percino et al. (2005) conducted a study on the crystal structure of pyridine compounds, providing insights into their molecular and crystalline structures, which is essential for understanding their physical and chemical properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Intermediate Chemicals for Drugs and Agrochemicals : Müller et al. (1998) demonstrated the conversion of sugars to hydrophilic 3-pyridinols, indicating the role of such compounds as intermediates in the synthesis of drugs and agrochemicals (Müller, Diehl, & Lichtenthaler, 1998).

Catalytic Oligomerization of Ethylene : Kermagoret and Braunstein (2008) synthesized nickel complexes with (pyridin-2-yl)methanol and applied them in catalytic oligomerization of ethylene, highlighting the utility of these compounds in industrial chemical processes (Kermagoret & Braunstein, 2008).

Propiedades

IUPAC Name |

(6-bromo-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRECKCCTFHJNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)